molecular formula C17H10N2O B15409041 4-Formyl-2-(quinolin-8-yl)benzonitrile CAS No. 565203-62-5

4-Formyl-2-(quinolin-8-yl)benzonitrile

Cat. No.: B15409041
CAS No.: 565203-62-5
M. Wt: 258.27 g/mol
InChI Key: VJRPBHKOFDBYPD-UHFFFAOYSA-N
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Description

4-Formyl-2-(quinolin-8-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a formyl group at the 4-position and a quinolin-8-yl moiety at the 2-position. This structure combines the electron-withdrawing nitrile and formyl groups with the planar, π-rich quinoline system, making it a versatile intermediate in medicinal chemistry and materials science. The formyl group introduces reactivity for further derivatization (e.g., condensation or nucleophilic addition), while the quinoline moiety enhances π-stacking interactions, influencing crystallinity and solubility .

Synthesis of this compound involves challenges due to the formyl group's susceptibility to side reactions during nucleophilic aromatic substitution (SNAr). Evidence indicates that protecting the aldehyde as a dioxolane (e.g., using ethylene glycol and APTS•H₂O) is critical to stabilize intermediates and improve yields .

Properties

CAS No.

565203-62-5

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

4-formyl-2-quinolin-8-ylbenzonitrile

InChI

InChI=1S/C17H10N2O/c18-10-14-7-6-12(11-20)9-16(14)15-5-1-3-13-4-2-8-19-17(13)15/h1-9,11H

InChI Key

VJRPBHKOFDBYPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=CC(=C3)C=O)C#N)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Key Properties/Data References
4-Formyl-2-(quinolin-8-yl)benzonitrile 4-formyl, 2-quinolin-8-yl Requires aldehyde protection during synthesis; reactive formyl group enables further functionalization.
4-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.5.b) 4-formyl, 2-triazole Similar SNAr challenges; dioxolane protection used. Lower steric hindrance vs. quinoline.
4-[2-(Quinolin-8-yl)benzo[b]thiophen-3-yl]benzonitrile (7m) 2-benzo[b]thiophen-3-yl, 4-cyano Melting point: 181–184°C; Rf = 0.57. Higher rigidity due to fused thiophene ring.
Quinolin-8-yl 4-(1,3-dioxoisoindol-2-yl)benzoate Ester linkage, 4-dioxoisoindole Molecular weight: 394.4; XLogP3 = 4.1; polar surface area = 76.4. Ester group reduces reactivity vs. nitrile.
4-Formyl-3-methoxy-benzonitrile 4-formyl, 3-methoxy (no quinoline) Boiling point: 318.2°C; density: 1.18 g/cm³. Simpler structure with lower molecular weight (161.16 g/mol).

Physical and Chemical Properties

  • Melting Points: The quinoline-containing analogs (e.g., 7m, 3h) exhibit higher melting points (153–194°C) compared to non-quinoline derivatives (e.g., 4-formyl-3-methoxy-benzonitrile, boiling point 318.2°C), reflecting increased molecular rigidity .
  • Solubility and Polarity: The target compound’s nitrile and formyl groups enhance polarity, but the quinoline moiety may reduce aqueous solubility due to hydrophobic interactions. In contrast, ester derivatives (e.g., ) have higher XLogP3 values (4.1), indicating greater lipophilicity .
  • Chromatographic Behavior : Analogs like 7m (Rf = 0.58) and 7n (Rf = 0.63) show moderate polarity on silica gel, suggesting the target compound would require similar chromatographic conditions .

Reactivity and Functionalization Potential

  • The formyl group in this compound allows for Schiff base formation or reductions, whereas nitrile groups (e.g., in 7m) are less reactive under mild conditions.
  • Quinoline’s nitrogen atom can participate in coordination chemistry or hydrogen bonding, differentiating it from triazole or thiophene analogs .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-formyl-2-(quinolin-8-yl)benzonitrile?

  • Methodological Answer : The compound is synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives. Key substrates include 4-(cyclopropylidenemethyl)benzonitrile, with reactions typically conducted at room temperature under inert conditions. Purification involves silica gel column chromatography (100–200 mesh, petroleum ether:ethyl acetate = 70:30), yielding products in 60–80% efficiency. Characterization relies on:
  • 1H/13C NMR : Distinct aromatic proton shifts (e.g., δ 9.56 ppm for quinoline protons) and coupling constants (e.g., J = 8.6 Hz) confirm regioselectivity and cyclopropane integration .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., nitrile stretching at ~2220 cm⁻¹) .
    Table 1 : Representative Synthetic Conditions
SubstrateCatalystYieldKey NMR Shifts (δ, ppm)Ref.
4-(cyclopropylidenemethyl)benzonitrileCo(II)66%9.56 (d, J = 8.6 Hz)
Benzamide derivativesCo(II)64–80%8.20 (d, J = 8.0 Hz)

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm the structure of related quinoline derivatives?

  • Methodological Answer : SCXRD analysis employs the SHELX suite (SHELXS-2018/SHELXL) for structure solution and refinement. For example, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione crystallizes in the monoclinic P2₁/c space group with Z = 3. Key parameters include:
  • Unit cell dimensions: a = 13.6888 Å, b = 8.3775 Å, c = 12.9180 Å, β = 110.515° .
  • R-factor refinement: R₁ = 0.0420, validating atomic positions and bond lengths (e.g., C–C = 1.48–1.52 Å).
    Hydrogen atoms are modeled using idealized geometry (C–H = 0.93 Å) with isotropic displacement parameters. Disorder in substituents (e.g., chloro groups) is resolved via difference Fourier maps .

Advanced Research Questions

Q. What mechanistic insights exist for cobalt-catalyzed annulation reactions involving alkylidenecyclopropanes?

  • Methodological Answer : The reaction proceeds through a radical-mediated pathway, where Co(II) initiates cyclopropane ring-opening via single-electron transfer (SET). Key steps include:

Cyclopropane Activation : Co(II) abstracts a hydrogen, generating a cyclopropylmethyl radical.

Annulation : Radical recombination with benzamide forms spirocyclic intermediates.

Rearomatization : Elimination of Co yields the spirocyclopropane product.
Computational studies (DFT) support the radical mechanism, with spin density localized on the cyclopropane carbons .

Q. How do adsorption properties of benzonitrile derivatives influence their applications in surface chemistry?

  • Methodological Answer : this compound’s adsorption on metal surfaces (Ag, Au, Pd) is driven by its three binding sites: nitrile, aldehyde, and quinoline nitrogen. Techniques include:
  • Laser-Induced Fluorescence (LIF) : Monitors orientation dynamics in jet-cooled clusters .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Identifies adsorption modes (e.g., flat vs. vertical orientation on Au).
    Table 2 : Adsorption Characteristics on Metals
Metal SurfaceBinding SiteAdsorption Energy (kJ/mol)TechniqueRef.
Ag(111)Nitrile-85.2DFT
Au(100)Quinoline N-92.7SERS

Q. What strategies optimize the biological activity of quinoline-phthalimide hybrids?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:
  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 4-position enhance cytotoxicity (e.g., IC₅₀ = 1.2 µM against HeLa cells) by increasing electrophilicity .
  • Spirocyclic Architecture : Rigidity from cyclopropane improves target binding (e.g., TNF-α inhibition via π-π stacking) .
    Synthetic modifications include solvent-free condensation of 8-aminoquinoline with anhydrides, followed by recrystallization (ethanol, 42% yield) .

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